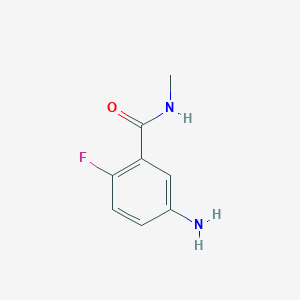![molecular formula C10H15N3O2 B1371132 1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazole-4-carboxylic acid CAS No. 1155065-00-1](/img/structure/B1371132.png)
1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazole-4-carboxylic acid” is a compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
The synthesis of compounds with a pyrrolidine ring can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves the functionalization of preformed pyrrolidine rings . For instance, pyrrolidine derivatives can be synthesized by treating 4-chlorobutan-1-amine with a strong base .Molecular Structure Analysis
The molecular structure of “1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazole-4-carboxylic acid” is characterized by a pyrrolidine ring . This five-membered ring is one of the nitrogen heterocycles used widely by medicinal chemists . The structure of the compound can be solved using programs like SHELXT-2014 .Scientific Research Applications
Synthesis and Characterization
X-ray Powder Diffraction : This compound is a key intermediate in synthesizing anticoagulants like apixaban. X-ray powder diffraction data aid in understanding its structural properties, crucial for its application in drug development (Qing Wang et al., 2017).
Synthesis of Pesticides : It serves as an important intermediate in creating pesticides such as chlorantraniliprole. Understanding its synthesis process is vital for developing effective and efficient agricultural chemicals (Yeming Ju, 2014).
Medicinal Chemistry and Pharmaceutical Applications
Therapeutic Agent Synthesis : This compound plays a role in synthesizing potential therapeutic agents, for instance, in treating Idiopathic Pulmonary Fibrosis. Its synthesis involves complex chemical processes crucial for the development of new medications (Niall A. Anderson et al., 2016).
Development of Integrin Inhibitors : In the field of medicinal chemistry, it contributes to the development of integrin inhibitors, particularly targeting idiopathic pulmonary fibrosis. The compound's structural attributes and synthesis pathways are key to understanding its role in drug discovery (P. Procopiou et al., 2018).
Chemical Synthesis and Reactions
Novel Synthesis Processes : Its derivatives are synthesized through innovative processes like condensation with activated carbonyl groups. These synthetic pathways are significant for the production of new heterocycle products (Aseyeh Ghaedi et al., 2016).
Functionalization Reactions : The compound is also involved in functionalization reactions, forming various derivatives. These reactions are essential for exploring new chemical properties and potential applications (İ. Yıldırım et al., 2005).
properties
IUPAC Name |
1-(2-pyrrolidin-1-ylethyl)pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c14-10(15)9-7-11-13(8-9)6-5-12-3-1-2-4-12/h7-8H,1-6H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUPLVAHKTNKIOP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCN2C=C(C=N2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazole-4-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

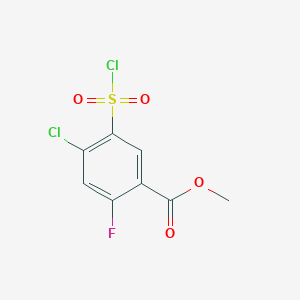
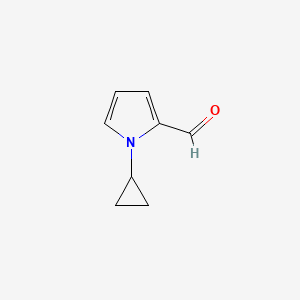
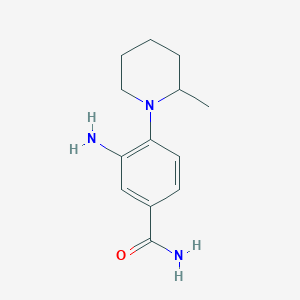
![Ethyl[(4-methylphenyl)(pyridin-3-yl)methyl]amine](/img/structure/B1371054.png)
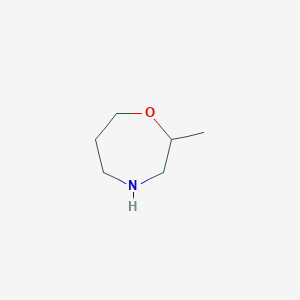
![2-[4-(2-Amino-4-fluorophenyl)-1-piperazinyl]-1-ethanol](/img/structure/B1371059.png)
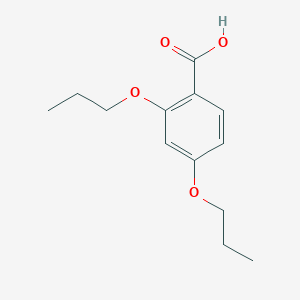
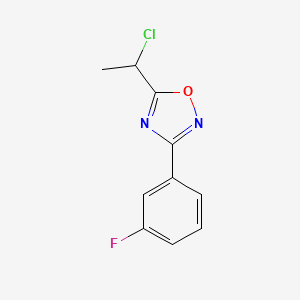

![2-[2-(morpholin-4-yl)ethyl]-1H-1,3-benzodiazol-5-amine](/img/structure/B1371063.png)

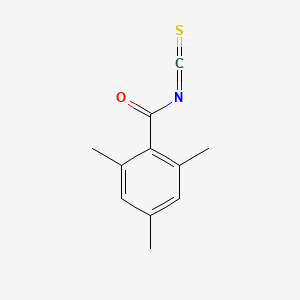
![4-amino-N-[2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B1371068.png)
